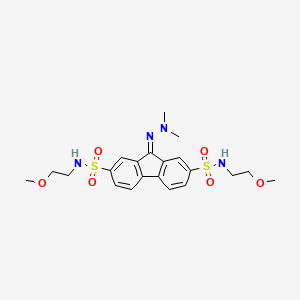

9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide

Description

9-(2,2-Dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide is a fluorene-based derivative characterized by a central 9H-fluorene core modified at the 9-position with a 2,2-dimethylhydrazin-ylidene group and at the 2,7-positions with bis(2-methoxyethyl)sulfonamide substituents.

The dimethylhydrazin-ylidene moiety introduces a conjugated imine-like system, which may influence electronic properties and binding interactions. The 2-methoxyethyl sulfonamide groups enhance solubility in polar solvents compared to alkyl or aryl substituents, as seen in related compounds .

Properties

IUPAC Name |

9-(dimethylhydrazinylidene)-2-N,7-N-bis(2-methoxyethyl)fluorene-2,7-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O6S2/c1-25(2)24-21-19-13-15(32(26,27)22-9-11-30-3)5-7-17(19)18-8-6-16(14-20(18)21)33(28,29)23-10-12-31-4/h5-8,13-14,22-23H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZPLKMEWJQJEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=C1C2=C(C=CC(=C2)S(=O)(=O)NCCOC)C3=C1C=C(C=C3)S(=O)(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” typically involves multiple steps, starting from commercially available precursors. The key steps may include:

Formation of the fluorene core: This can be achieved through cyclization reactions involving aromatic compounds.

Introduction of the sulfonamide groups: This step often involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

Attachment of the hydrazinylidene group: This can be done through hydrazone formation reactions, where hydrazine derivatives react with carbonyl compounds.

Addition of the methoxyethyl groups: This step may involve alkylation reactions using methoxyethyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

Use of catalysts: Catalysts can enhance reaction rates and selectivity.

Control of temperature and pressure: Precise control of these parameters can improve reaction efficiency.

Purification techniques: Methods like crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or amine derivatives.

Substitution: The methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, fluorene derivatives are often studied for their potential as fluorescent probes and imaging agents. The presence of sulfonamide groups can enhance the compound’s solubility and bioavailability.

Medicine

In medicine, compounds with sulfonamide groups are known for their antimicrobial properties. This compound may be investigated for its potential as a drug candidate.

Industry

In the industrial sector, fluorene derivatives are used in the production of polymers, dyes, and electronic materials. The unique properties of this compound make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of “9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with enzyme function. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide are best contextualized by comparing it to analogous fluorene derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent-Driven Solubility :

- The target compound’s 2-methoxyethyl groups provide intermediate polarity, balancing solubility in organic and aqueous media better than the fully hydrophobic didecyl () or tetramethyl () analogs .

- In contrast, the tetramethyl derivative () exhibits lower solubility, limiting its utility in solution-phase applications.

Phenylhydrazono-substituted analogs () may exhibit redshifted UV-Vis absorption due to extended conjugation, a property leveraged in optoelectronic materials .

Bioactivity Potential: Fluorene sulfonamides in demonstrated anti-hepatitis activity, suggesting that the target compound’s sulfonamide groups could facilitate interactions with biological targets such as enzymes or receptors . The didecyl derivative () may exhibit membrane-disruptive behavior due to its long alkyl chains, a trait less relevant to the target compound .

Materials Science Applications :

- Fullerene-fluorene hybrids () highlight the adaptability of fluorene cores in photovoltaics, though the target compound’s sulfonamide groups may favor pharmaceutical over materials applications .

- Derivatives with aromatic substituents (e.g., ) are more suited for optoelectronics due to their rigid, planar structures .

Research Findings and Implications

- Synthetic Challenges : The incorporation of 2-methoxyethyl groups requires precise control over reaction conditions to avoid ether cleavage, a common issue in alkoxy-substituted sulfonamides .

- Thermal Stability : Compared to alkyl-substituted analogs, the target compound’s ether linkages may reduce thermal stability, necessitating low-temperature storage .

Biological Activity

The compound “9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” is a derivative of fluorene and hydrazine that has garnered attention for its potential biological activities. Compounds with similar structures often exhibit a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Core Structure : Fluorene backbone

- Functional Groups :

- Dimethylhydrazinylidene moiety

- Bis(2-methoxyethyl) substituents

- Disulfonamide groups

This unique combination of functional groups is believed to contribute to its biological activity.

Anticancer Activity

-

Mechanism of Action :

- Compounds with sulfonamide groups have been shown to inhibit carbonic anhydrase, which is involved in tumor growth and metastasis.

- The hydrazine moiety may contribute to DNA intercalation or reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells.

-

Case Studies :

- A study on similar sulfonamide derivatives indicated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 20 µM depending on the specific derivative used.

Antimicrobial Activity

-

In Vitro Studies :

- Similar compounds have demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis.

-

Research Findings :

- A recent study found that sulfonamide derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

- Biological Assays :

- Compounds with hydrazine and sulfonamide functionalities have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

- In animal models, these compounds showed a reduction in paw edema, indicating potential anti-inflammatory effects.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Example Findings |

|---|---|---|

| Anticancer | Inhibition of carbonic anhydrase | IC50: 5-20 µM against various cancer lines |

| Antimicrobial | Disruption of cell wall synthesis | MIC: 10 µg/mL against S. aureus and E. coli |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduced paw edema in animal models |

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Compound A | Sulfonamide | Anticancer |

| Compound B | Hydrazine derivative | Antimicrobial |

| Compound C | Fluorene-based | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.